![molecular formula C20H23N3O2 B5030587 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)
4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience. MPBD is a small molecule that belongs to the class of benzamides and has a molecular weight of 383.46 g/mol.
Wirkmechanismus
The mechanism of action of 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its selective binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide acts as a partial agonist of the dopamine D3 receptor, leading to changes in the release of dopamine in the brain. This results in the modulation of various neurotransmitter systems, including the mesolimbic dopamine system, which is involved in reward processing and addiction.
Biochemical and Physiological Effects
4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including changes in dopamine release, modulation of neurotransmitter systems, and alterations in behavioral responses. 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been found to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward processing. This leads to changes in behavioral responses, including increased locomotor activity and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high selectivity towards the dopamine D3 receptor, its potent binding affinity, and its ability to modulate neurotransmitter systems. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, including the development of novel therapeutics for the treatment of neurological disorders, the investigation of its potential toxicity and safety in humans, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its binding to the dopamine D3 receptor and its modulation of neurotransmitter systems. Overall, 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has significant potential for the development of novel therapeutics for the treatment of various neurological disorders, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves the reaction of 4-methylbenzoyl chloride with 3-(4-methylpiperazin-1-yl)benzoic acid in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in its pure form. The yield of the synthesis method is approximately 70%.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied for its potential application in medicinal chemistry and drug discovery. It has been found to exhibit potent and selective binding affinity towards the dopamine D3 receptor, which is implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to modulate the activity of dopamine D3 receptors, leading to changes in the release of dopamine in the brain. This makes 4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide a promising candidate for the development of novel therapeutics for the treatment of these disorders.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-6-8-16(9-7-15)19(24)21-18-5-3-4-17(14-18)20(25)23-12-10-22(2)11-13-23/h3-9,14H,10-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPDLARAEKBKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.